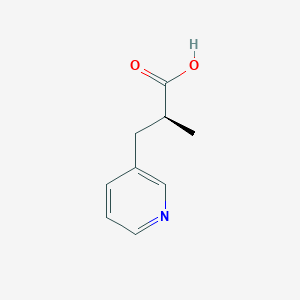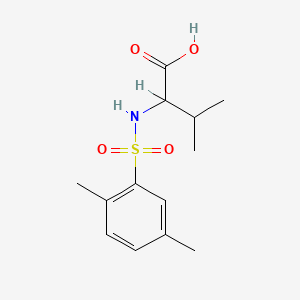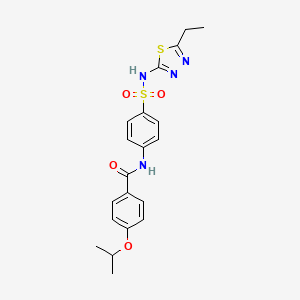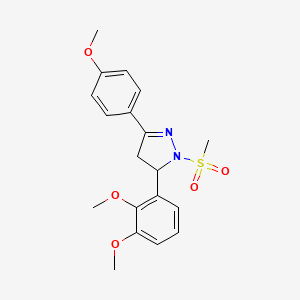
3-(Dimethylamino)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)propanamide hydrochloride is a chemical compound with the empirical formula C5H11NO2-HCl . It is related to 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide hydrochloride and 3-(dimethylamino)-N-(2-(dimethylamino)-2-oxoethyl)propanamide hydrochloride .
Synthesis Analysis
The synthesis of related compounds involves reactions with dimethylamine. For example, dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)propanamide hydrochloride can be represented by the InChI code1S/C5H12N2O.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Dimethylamino)propanamide hydrochloride include a molecular weight of 152.62 and a melting point of 186-191 °C .Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
Research has indicated that derivatives of 3-(Dimethylamino)propanamide hydrochloride show promising activity as potential antidepressant agents. For example, a study demonstrated that a series of analogs, synthesized with the aim of exploring their antidepressant capabilities, showed significant activity in animal models of depression. One compound, in particular, was highlighted for further evaluation due to its effective performance in biochemical and pharmacological tests, coupled with a lower incidence of undesirable anticholinergic effects compared to standard treatments (Clark et al., 1979).
Inhibition of Viral DNA Maturation
Another application involves the inhibition of viral replication, specifically targeting cytomegalovirus (CMV) DNA maturation. 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, a structural analogue, was found to selectively inhibit CMV replication by interfering with the viral DNA maturation process. This compound's mechanism of action does not affect viral DNA synthesis, transcription, or translation, pointing to a specific interference with DNA maturation and packaging, offering potential pathways for therapeutic intervention (Buerger et al., 2001).
Potential in Optical Device Applications
In the field of materials science, derivatives of 3-(Dimethylamino)propanamide hydrochloride have been explored for their nonlinear optical properties. One study synthesized a novel chalcone derivative compound and investigated its third-order nonlinear optical properties. This compound exhibited a switch from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
Neuroprotective Effects
Additionally, research has focused on the neuroprotective effects of 3-(Dimethylamino)propanamide hydrochloride derivatives. One study designed a brain-specific derivative to treat Parkinson's disease. This derivative showed a pronounced accumulation in mouse brain cells and effectively attenuated symptoms in a rat model of Parkinson's, highlighting its potential as an effective and safe treatment for neurological conditions (Li et al., 2014).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-(Dimethylamino)propanamide hydrochloride are not documented, related compounds like DMAPA are used in the preparation of surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . This suggests potential applications in the cosmetics and personal care industry.
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as primary carboxylic acid amides .
Mode of Action
As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding or other non-covalent interactions . .
Biochemical Pathways
Given its chemical structure, it may be involved in pathways related to amide metabolism or other processes involving carboxylic acid amides
Eigenschaften
IUPAC Name |
3-(dimethylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDULRFGFBRPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)


![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)


![Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2957964.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)
![2-(2-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2957968.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957973.png)

![2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2957975.png)